REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[NH2:11][C:10]1[C:5]([CH:3]=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
11 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the reaction stirred at −78° C. for 4 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was then warmed to 0° C. for one hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
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before being quenched slowly by addition of 1M hydrochloric acid
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Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |